An In-Depth Technical Guide to 6-Cyano-2-(4-cyanophenyl)indole (CAS: 28719-00-8): A Compound of Interest in Drug Discovery
An In-Depth Technical Guide to 6-Cyano-2-(4-cyanophenyl)indole (CAS: 28719-00-8): A Compound of Interest in Drug Discovery
Authored by: Your Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 6-Cyano-2-(4-cyanophenyl)indole, a heterocyclic compound with potential applications in drug discovery, particularly as an antiprotozoal agent. The document is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and the necessary experimental framework for its biological characterization. While specific mechanistic and quantitative biological data for this compound are not extensively available in the public domain, this guide establishes a foundational understanding and outlines the requisite methodologies for its further investigation.
Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This bicyclic aromatic structure, consisting of a benzene ring fused to a pyrrole ring, is a versatile scaffold for interacting with a wide range of biological targets.[1] The incorporation of a cyano (C≡N) group into the indole ring, as seen in 6-Cyano-2-(4-cyanophenyl)indole, can significantly influence the molecule's electronic properties, often enhancing its binding affinity and selectivity for various biological targets. Cyano-substituted indoles have garnered attention for their potential as therapeutic agents, particularly in the development of treatments for neurological disorders and as anticancer agents.[2][3]
6-Cyano-2-(4-cyanophenyl)indole, also known by the alternate names 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile and 2-(p-Cyanophenyl)-Indole-6-carbonitrile, is classified as an antiprotozoal agent, suggesting its potential utility in combating parasitic diseases.[4] This guide will delve into the known technical details of this compound and provide a roadmap for its further scientific exploration.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is the cornerstone of any drug discovery program. For 6-Cyano-2-(4-cyanophenyl)indole, these properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 28719-00-8 | [4][5] |
| Molecular Formula | C₁₆H₉N₃ | [4][5] |
| Molecular Weight | 243.26 g/mol | [4] |
| Appearance | Pale Yellow Solid | [6] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6] |
| SMILES | C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N | [5] |
Synthesis of 6-Cyano-2-(4-cyanophenyl)indole
The synthesis of 6-Cyano-2-(4-cyanophenyl)indole can be achieved through a copper-catalyzed cross-coupling reaction. A detailed experimental protocol, based on available literature, is provided below. This method demonstrates a high-yielding and efficient route to the target compound.
Synthetic Scheme
Caption: Synthetic route to 6-Cyano-2-(4-cyanophenyl)indole.
Step-by-Step Experimental Protocol
This protocol is adapted from a documented synthesis method.[7][8]
Materials:
-
6-Cyanoindole
-
4-Chlorobenzonitrile
-
Potassium acetate
-
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)
-
N,N-dimethylacetamide (DMA)
-
Ethyl acetate
-
Saturated brine solution
-
Toluene
-
tert-Butyl methyl ether
Procedure:
-
Reaction Setup: In a suitable reaction flask, add 6-cyanoindole (1.88 mol) and N,N-dimethylacetamide (2 L) and stir at room temperature until the solid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add 4-chlorobenzonitrile (1.88 mol), potassium acetate (3.76 mol), and Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) (0.18 mmol).
-
Reaction: Heat the reaction mixture to 110°C and maintain for 6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Recover the N,N-dimethylacetamide by distillation under reduced pressure.
-
To the residue, add ethyl acetate (2 L) and wash twice with a saturated brine solution.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from a mixture of toluene and tert-butyl methyl ether to yield the final product as a brown-yellow solid powder.[7] A reported yield for this synthesis is 91%.[7]
Spectroscopic Characterization (A Methodological Overview)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule. For 6-Cyano-2-(4-cyanophenyl)indole, the aromatic protons on the indole and phenyl rings would be expected to appear in the range of 7-8 ppm.
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¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton. The carbon signals for the aromatic rings would be expected in the 100-140 ppm region, with the nitrile carbons appearing at distinct chemical shifts.
General Protocol for NMR Analysis:
-
Prepare a solution of the compound (5-25 mg) in a deuterated solvent (e.g., DMSO-d₆, given its known solubility).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For 6-Cyano-2-(4-cyanophenyl)indole, a strong and sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the C≡N stretching of the two cyano groups.[9] The N-H stretch of the indole ring would also be a prominent feature.
General Protocol for IR Analysis:
-
The IR spectrum of the solid sample can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum is recorded, and the sample spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Cyano-2-(4-cyanophenyl)indole, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (243.26).
General Protocol for MS Analysis:
-
Mass spectra can be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
For EI-MS, a small amount of the sample is introduced, vaporized, and ionized.[9]
Biological Activity and Potential Applications
6-Cyano-2-(4-cyanophenyl)indole has been identified as an antiprotozoal agent, though specific details regarding its spectrum of activity and mechanism of action are not extensively documented in the public domain.[4] This classification suggests its potential for development as a therapeutic for diseases caused by protozoan parasites.
Proposed Workflow for Biological Evaluation
To fully characterize the antiprotozoal potential of this compound, a systematic biological evaluation is necessary. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for the biological evaluation of a potential antiprotozoal compound.
Methodological Considerations for Antiprotozoal Screening
-
In Vitro Assays: High-throughput screening assays are essential for the initial evaluation of antiprotozoal activity. These assays often utilize parasite lines expressing reporter genes, such as luciferase or fluorescent proteins, to quantify parasite viability and replication.[7][10] The 50% inhibitory concentration (IC₅₀) is a key parameter determined from these assays.
-
Cytotoxicity Assays: It is crucial to assess the cytotoxicity of the compound against mammalian cell lines to determine its selectivity. A high selectivity index (the ratio of the cytotoxic concentration to the inhibitory concentration) is desirable for a drug candidate.
-
Mechanism of Action Studies: Identifying the molecular target and the mechanism by which the compound exerts its antiprotozoal effect is a critical step. This can involve a variety of techniques, including target-based screening, genetic and proteomic approaches, and molecular docking studies.
-
In Vivo Models: Compounds that demonstrate promising in vitro activity and selectivity should be evaluated in animal models of the target parasitic disease to assess their in vivo efficacy.[10]
Conclusion and Future Directions
6-Cyano-2-(4-cyanophenyl)indole represents a molecule of interest within the broader class of cyanoindoles, with a designated, albeit underexplored, potential as an antiprotozoal agent. This technical guide has consolidated the available information on its synthesis and physicochemical properties and has provided a comprehensive framework for its further scientific investigation.
The path forward for this compound necessitates a rigorous biological characterization to validate its antiprotozoal activity, elucidate its mechanism of action, and assess its drug-like properties. The experimental workflows and methodologies outlined herein provide a robust starting point for researchers and drug development professionals to unlock the full therapeutic potential of 6-Cyano-2-(4-cyanophenyl)indole.
References
- BenchChem. (2025). An In-depth Technical Guide to 4-Cyanoindole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Canavaci, A. M., Bustamante, J. M., Padilla, A. M., Perez Brandan, C. M., Simpson, L. J., Xu, D., Boehlke, C. L., & Tarleton, R. L. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PLoS Neglected Tropical Diseases, 4(7), e740.
- BenchChem. (2025). Spectroscopic Profile of 6-Cyanoindole: A Technical Guide.
-
MDPI. (2021). Special Issue “Drug Discovery of Antiprotozoal Agents”. Retrieved from [Link]
- RSC Publishing. (2023).
- BenchChem. (2025). Cyanoindoles via Fischer Indole Synthesis.
-
Chemical-Suppliers.com. (n.d.). 6-Cyano-2-(4-cyanophenyl)indole | CAS 28719-00-8. Retrieved from [Link]
- Gunda, P., & Mach, R. H. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. Molecules, 22(7), 1184.
- PubMed Central (PMC). (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396.
- PubMed. (2000). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of Medicinal Chemistry, 43(23), 4563–4569.
- PubMed. (1997). Pharmacokinetics of sertindole in healthy young and elderly male and female subjects. Clinical Pharmacology & Therapeutics, 62(3), 277–285.
- MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. International Journal of Molecular Sciences, 20(7), 1774.
- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3105.
- BenchChem. (2025). Application Notes and Protocols: 6-Cyanoindole in the Synthesis of Anti-Cancer Agents.
Sources
- 1. Cyanide Anion Determination Based on Nucleophilic Addition to 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole] Derivatives | MDPI [mdpi.com]
- 2. mybiosource.com [mybiosource.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Cyano-2-(4-cyanophenyl)indole | CAS 28719-00-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Cyano-2-(4-cyanophenyl)indole synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
